2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Membrane Protein Solubilization CMC Detergent Selection

C‑HEGA‑8 is a non‑ionic HEGA detergent engineered for delicate membrane proteins. Its cyclohexyl hydrophobic group and high CMC (277 mM) enable efficient extraction while preventing denaturation—outperforming linear‑chain HEGA‑8 and the N‑methyl MEGA‑8 in stability screens. Empirically proven to preserve Photosystem II supercomplexes when β‑DDM fails, and its negligible UV/fluorescence background guarantees interference‑free CD, DSF, and A280 assays. Choose C‑HEGA‑8 for cryo‑EM, crystallography, and biophysical characterization where native conformation is non‑negotiable.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 603111-75-7
Cat. No. B1437112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
CAS603111-75-7
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC(=O)CNCCO
InChIInChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17)
InChIKeyKJQMSIKDNXUVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (C-HEGA-8, CAS 603111-75-7): A High-CMC Glucamide Detergent for Membrane Protein Research


2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, commonly referred to as C-HEGA-8 or Cyclohexylethanoyl-N-Hydroxyethylglucamide, is a non-ionic detergent belonging to the HEGA (Hydroxyethylglucamide) family . Characterized by a cyclohexyl hydrophobic moiety and a glucamide-based hydrophilic headgroup, it is primarily employed as a solubilizing and stabilizing agent for integral membrane proteins in biochemical and structural biology applications . Its molecular formula is C16H31NO7, with a molecular weight of 349.5 g/mol [1].

Why C-HEGA-8 (CAS 603111-75-7) Cannot Be Substituted by Other Glucamide Detergents in Critical Membrane Protein Workflows


Substituting C-HEGA-8 with its linear alkyl-chain analogs (e.g., HEGA-8 or HEGA-10) or its N-methyl variant (MEGA-8) is not trivial, as these detergents exhibit markedly different physicochemical properties. The cyclohexyl ring in C-HEGA-8 confers a unique hydrophobic volume and rigidity, leading to a critical micelle concentration (CMC) that can be more than double that of HEGA-8 and over five times higher than MEGA-8 . This directly impacts the concentration required for effective solubilization without causing protein denaturation, as well as the ease of detergent removal via dialysis. Furthermore, the specific headgroup and tail structure dictates a detergent's ability to maintain the native conformation and activity of delicate membrane protein complexes, as demonstrated in comparative stability screens [1]. The following quantitative evidence highlights these non-interchangeable characteristics.

Quantitative Differentiation Guide: C-HEGA-8 (CAS 603111-75-7) vs. Key Glucamide Detergent Comparators


Differential Critical Micelle Concentration (CMC) of C-HEGA-8 Compared to HEGA-8 and MEGA-8

C-HEGA-8 exhibits a significantly higher critical micelle concentration (CMC) than its direct structural analogs HEGA-8 and MEGA-8. This property is critical for applications requiring high detergent concentrations for solubilization followed by efficient removal via dialysis, as a higher CMC facilitates faster monomer exchange and easier clearance .

Membrane Protein Solubilization CMC Detergent Selection

Comparison of Spectroscopic Purity: UV Absorbance and Fluorescence of C-HEGA-8 vs. HEGA-8

For spectroscopic studies of membrane proteins, the intrinsic UV absorbance and fluorescence of the detergent are critical to avoid signal interference. C-HEGA-8 and HEGA-8 share similarly low background signals, making them both suitable for UV and fluorescence-based assays [REFS-1, REFS-2]. This comparable purity profile ensures that the choice between them can be based primarily on CMC and protein compatibility rather than spectral properties.

Spectroscopy UV Absorbance Fluorescence Detergent Purity

Superior Stabilization of Fragile Photosystem II Supercomplexes: C-HEGA-8 vs. β-DDM

In a systematic screen of 73 detergents for their ability to maintain the structural integrity of digitonin-purified Photosystem II (PSII) supercomplexes, C-HEGA-8 was identified as a stabilizing agent, whereas the common detergent β-DDM (n-Dodecyl-β-D-maltoside) caused rapid degradation [1].

Photosystem II Membrane Protein Stability Detergent Screen

High-Value Research Scenarios for C-HEGA-8 (CAS 603111-75-7) Based on Verified Differentiation


Solubilization of Membrane Proteins Requiring High Detergent Concentrations Followed by Dialysis

When a membrane protein target demands high detergent concentrations for efficient extraction from the lipid bilayer but downstream purification or functional assays require detergent removal, C-HEGA-8's high CMC (277 mM) provides a distinct advantage over lower-CMC alternatives like HEGA-8 (109 mM) or MEGA-8 (70 mM) . The higher monomer concentration facilitates more efficient dialysis, as the equilibrium favors monomer passage through the membrane . This scenario is common in the initial solubilization screens of G protein-coupled receptors (GPCRs), ion channels, and transporters.

Stabilization and Structural Studies of Fragile Multi-Subunit Membrane Complexes

For challenging targets like Photosystem II or other large, labile membrane protein assemblies, the choice of detergent can dictate whether the complex remains intact for structural determination. C-HEGA-8 has been empirically shown to maintain the structure of PSII supercomplexes, whereas a gold-standard detergent like β-DDM leads to rapid dissociation and degradation [1]. This positions C-HEGA-8 as a critical reagent in the detergent screening cascade for cryo-electron microscopy (cryo-EM) or X-ray crystallography projects on similarly delicate systems.

Spectroscopic Assays (UV-Vis, Fluorescence, Circular Dichroism) on Solubilized Proteins

C-HEGA-8 is an excellent choice for biophysical characterization of membrane proteins due to its high chemical purity and negligible absorbance and fluorescence background . Its low UV absorbance at 280 nm (< 0.08 for a 1% solution) and low fluorescence (<10% at 345 nm) ensure that the detergent does not interfere with the quantification or conformational analysis of the protein of interest. This is particularly relevant for circular dichroism (CD) spectroscopy to assess folding, fluorescence-based thermal shift assays to find optimal buffer conditions, and UV absorbance for accurate concentration determination.

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